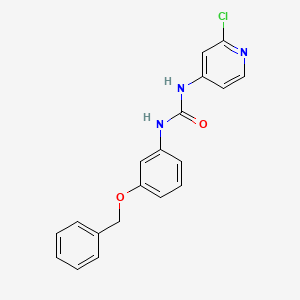![molecular formula C11H13N3O B13855005 [4-[1-(1H-imidazol-5-yl)ethyl]pyridin-2-yl]methanol](/img/structure/B13855005.png)
[4-[1-(1H-imidazol-5-yl)ethyl]pyridin-2-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-[1-(1H-imidazol-5-yl)ethyl]pyridin-2-yl]methanol is a compound that features both imidazole and pyridine rings Imidazole is a five-membered heterocyclic moiety with two nitrogen atoms, while pyridine is a six-membered ring with one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [4-[1-(1H-imidazol-5-yl)ethyl]pyridin-2-yl]methanol typically involves the formation of the imidazole and pyridine rings followed by their coupling. One common method involves the reaction of an imidazole derivative with a pyridine derivative under specific conditions. For example, the imidazole ring can be synthesized using glyoxal and ammonia, while the pyridine ring can be synthesized using a variety of methods, including the Hantzsch pyridine synthesis .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
Análisis De Reacciones Químicas
Types of Reactions
[4-[1-(1H-imidazol-5-yl)ethyl]pyridin-2-yl]methanol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions may result in derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [4-[1-(1H-imidazol-5-yl)ethyl]pyridin-2-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in various applications.
Biology
In biology, this compound can be used as a ligand in the study of enzyme interactions and protein binding. Its imidazole ring is known to interact with metal ions, making it useful in metalloprotein studies.
Medicine
In medicine, this compound has potential therapeutic applications. Compounds containing imidazole rings are known for their antimicrobial, antifungal, and anticancer properties .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as catalysts and polymers.
Mecanismo De Acción
The mechanism of action of [4-[1-(1H-imidazol-5-yl)ethyl]pyridin-2-yl]methanol involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting enzymatic activity and protein function. The pyridine ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other imidazole and pyridine derivatives, such as:
- 1H-imidazole
- 2-methylimidazole
- Pyridine
- 2-methylpyridine
Uniqueness
What sets [4-[1-(1H-imidazol-5-yl)ethyl]pyridin-2-yl]methanol apart is its combined structure of both imidazole and pyridine rings. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to compounds with only one of these rings.
Propiedades
Fórmula molecular |
C11H13N3O |
|---|---|
Peso molecular |
203.24 g/mol |
Nombre IUPAC |
[4-[1-(1H-imidazol-5-yl)ethyl]pyridin-2-yl]methanol |
InChI |
InChI=1S/C11H13N3O/c1-8(11-5-12-7-14-11)9-2-3-13-10(4-9)6-15/h2-5,7-8,15H,6H2,1H3,(H,12,14) |
Clave InChI |
VZDAWLRBRDNYER-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC(=NC=C1)CO)C2=CN=CN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


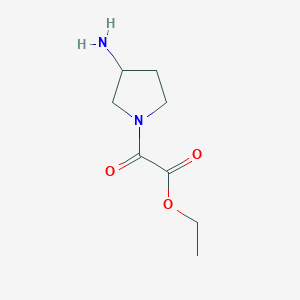
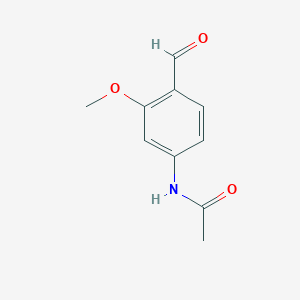

![(1S,5R)-3-(benzenesulfonyl)-N-[4-(trifluoromethyl)phenyl]-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B13854932.png)

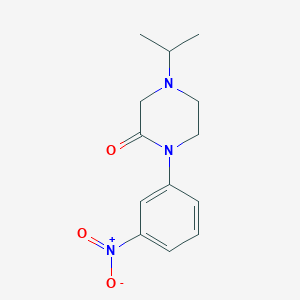
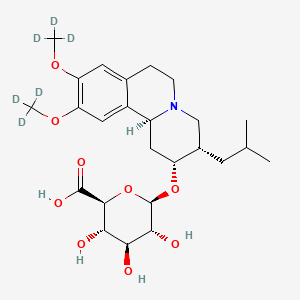
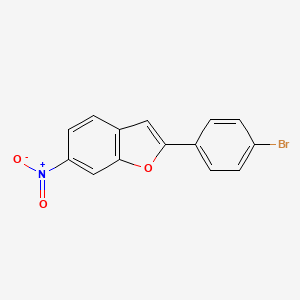
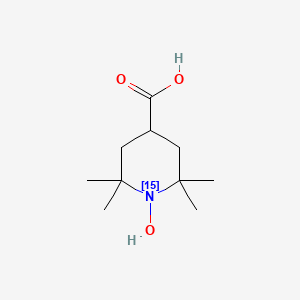

![3-Phenyl-1'-(3-phenylprop-2-en-1-yl)[3,4'-bipiperidine]-2,6-dione](/img/structure/B13854966.png)
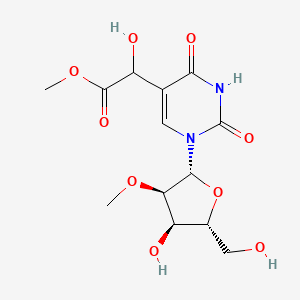
![3,4-dichloro-N-[(1S,2S)-2-(dimethylamino)cyclohexyl]-N-phenylbenzamide;hydrochloride](/img/structure/B13854974.png)
